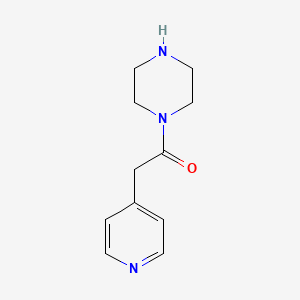

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-piperazin-1-yl-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAKUVGKAHNZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of piperazine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one typically involves the reaction of piperazine with pyridine derivatives. The compound can be characterized using various analytical techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides structural information about the molecule.

- Mass Spectrometry (MS) : Confirms the molecular weight and structure.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.

Case Study:

In a study comparing various piperazine derivatives, compounds similar to this compound were evaluated for their efficacy against strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated strong inhibitory effects compared to standard antibiotics, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Certain piperazine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A series of piperazine derivatives were synthesized and tested against different cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Neuropharmacological Effects

There is emerging evidence that piperazine-based compounds may have neuropharmacological effects, including anxiolytic and antidepressant properties. The interaction of these compounds with serotonin receptors has been a focal point in research aimed at developing new treatments for anxiety and depression.

Case Study:

A recent study explored the effects of various piperazine derivatives on serotonin receptor activity. It was found that specific modifications to the piperazine ring enhanced receptor binding affinity, suggesting potential applications in treating mood disorders .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. The pyridine ring can participate in π-π interactions, further stabilizing the binding. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological effects.

Comparison with Similar Compounds

Key Observations from the Comparison

Structural Variations: The pyridin-4-yl group in the target compound is replaced with thiophen-2-yl (in Compound 736889-93-3) or chloropyridazinyl (Y92), altering electronic properties and target selectivity . QD10–QD17 feature bulky benzoylphenoxypropyl substituents, enhancing interactions with histamine H3 receptors .

Pharmacological Targets: Piperazine-ethanone derivatives are versatile scaffolds: QD10–QD17 target histamine H3 receptors, while Compound 3a modulates 5-HT6 receptors . Larger substituents (e.g., adamantane-trioxolane in Compound 12g) enable applications in antimalarial drug development .

Synthesis and Physicochemical Properties :

- Yields vary significantly: QD10 (62%) vs. QD12 (18%), likely due to steric hindrance in multi-step syntheses .

- Melting points correlate with crystallinity: QD17 (180.6–183.4°C) vs. QD3 (162–163.6°C) .

Salt Forms :

- Several compounds (e.g., QD11, QD4) are formulated as oxalate salts to improve solubility and bioavailability .

Biological Activity

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15N3O

- Molecular Weight : 205.26 g/mol

- CAS Number : 849355-57-3

The compound's structure features a piperazine ring connected to a pyridine moiety, which is critical for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

Antidepressant Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant serotonin (5-HT) reuptake inhibition. A study synthesized several piperazine derivatives and evaluated their antidepressant potential through in vitro assays. One promising compound demonstrated stability in human liver microsomes and favorable pharmacokinetic properties. In vivo studies revealed that this compound could effectively antagonize serotonin depletion induced by p-chloroamphetamine in rat models, significantly reducing immobility times in the forced swimming test (FST) .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. A study focusing on the synthesis of new molecules based on piperazine derivatives found that certain modifications led to enhanced activity against Chlamydia species and other pathogens. The results indicated selective antibacterial activity, suggesting that structural variations can significantly influence efficacy .

Table 1: Summary of Biological Activities

The biological mechanisms underlying the activities of this compound are primarily attributed to its ability to modulate neurotransmitter systems and exert antimicrobial effects through interference with bacterial metabolic pathways. The piperazine moiety is known for its capacity to interact with various receptors, including serotonin receptors, which is crucial for its antidepressant effects.

Q & A

Q. Methodological Answer :

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., pyridine C-H coupling at δ 8.5–8.8 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .

- Pitfalls : Solvent peaks (e.g., DMSO-d⁶ at δ 2.5) may overlap signals. Use CDCl₃ for clearer spectra.

Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (calc. for C₁₁H₁₄N₃O: 220.11). Monitor degradation products under stress conditions (40°C/75% RH) .

HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with UV detection (λ = 254 nm). Optimize gradient elution (10–90% acetonitrile in 20 min) for baseline separation of impurities .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in neurological disorders?

Q. Methodological Answer :

Target Identification : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify kinase inhibition (e.g., CDK5, GSK3β). Validate hits via Western blot (phospho-substrate quantification) .

In Vivo Models : Administer the compound (10–30 mg/kg, i.p.) in rodent models of Alzheimer’s (e.g., APP/PS1 mice). Assess cognitive improvement via Morris water maze and Aβ plaque reduction (thioflavin-S staining) .

Electrophysiology : Use patch-clamp recordings on hippocampal neurons to measure NMDA receptor current modulation. Co-apply MK-801 to isolate specific effects .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis steps .

Spill Management : Neutralize spills with inert adsorbents (vermiculite), then dispose as hazardous waste. Avoid skin contact; wash with soap/water immediately .

Storage : Store in amber vials at –20°C under desiccant (silica gel). Monitor for deliquescence via periodic TLC checks .

Advanced: How can researchers address low solubility issues in aqueous assay buffers?

Q. Methodological Answer :

Co-Solvents : Prepare stock solutions in DMSO (≤1% final concentration) to prevent precipitation. Validate solvent compatibility with controls.

Nanoparticle Formulation : Use PLGA nanoparticles (emulsion-solvent evaporation method) to enhance bioavailability. Characterize size (DLS: 100–200 nm) and encapsulation efficiency (UV-Vis) .

Salt Formation : Synthesize hydrochloride salts via HCl gas bubbling in diethyl ether. Confirm salt formation via XRD and solubility tests (PBS pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.